molecular formula C22H20N4O2 B2458579 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea CAS No. 1795420-68-6

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2458579
CAS No.: 1795420-68-6
M. Wt: 372.428
InChI Key: QYCUFHOGRQTNOF-UHFFFAOYSA-N
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Description

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a complex organic compound that features an imidazo[1,2-a]pyridine scaffold. This scaffold is known for its significant role in organic synthesis and pharmaceutical chemistry due to its versatile chemical properties and potential biological activities .

Properties

IUPAC Name

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-28-17-11-9-16(10-12-17)14-23-22(27)25-19-7-3-2-6-18(19)20-15-26-13-5-4-8-21(26)24-20/h2-13,15H,14H2,1H3,(H2,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUFHOGRQTNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

Retrosynthetically, the target molecule can be dissected into two primary fragments:

  • 2-(2-Aminophenyl)imidazo[1,2-a]pyridine : The imidazo[1,2-a]pyridine core fused to a 2-aminophenyl group.
  • 4-Methoxybenzyl isocyanate : The urea-forming reagent introducing the 4-methoxybenzyl moiety.

The critical challenge lies in constructing the imidazo[1,2-a]pyridine scaffold with precise substitution at the 2-position and subsequent regioselective urea bond formation.

Synthetic Routes to 2-(2-Aminophenyl)imidazo[1,2-a]pyridine

Cyclization Approach via α-Haloketone Intermediate

The imidazo[1,2-a]pyridine core is traditionally synthesized through cyclization of 2-aminopyridine with α-haloketones. For the target compound, 2-bromo-1-(2-nitrophenyl)ethanone serves as the key intermediate:

  • Bromination :

    • 1-(2-Nitrophenyl)ethanone is brominated using N-bromosuccinimide (NBS) in acetonitrile to yield 2-bromo-1-(2-nitrophenyl)ethanone.
    • Conditions : NBS (1.1 eq), acetonitrile, 2 h, room temperature.
  • Cyclization :

    • Reaction of 2-aminopyridine with 2-bromo-1-(2-nitrophenyl)ethanone in propan-2-ol under acidic conditions (HBr) forms 2-(2-nitrophenyl)imidazo[1,2-a]pyridine .
    • Conditions : HBr (48%), 80°C, 3 h, yield 59%.
  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine, yielding 2-(2-aminophenyl)imidazo[1,2-a]pyridine .
    • Conditions : H₂ (1 atm), Pd/C (10%), ethanol, 6 h, yield >90%.
Table 1: Cyclization Route Optimization
Step Reagents/Conditions Yield (%)
Bromination NBS, CH₃CN, rt, 2 h 89
Cyclization HBr, propan-2-ol, 80°C, 3 h 59
Nitro Reduction H₂/Pd-C, EtOH, rt, 6 h 92

Suzuki Cross-Coupling Approach

An alternative route employs Suzuki-Miyaura coupling to introduce the 2-aminophenyl group post-cyclization:

  • Synthesis of 2-Bromoimidazo[1,2-a]pyridine :

    • Cyclization of 2-aminopyridine with 2-bromoacetophenone yields 2-bromoimidazo[1,2-a]pyridine.
  • Coupling with 2-Aminophenylboronic Acid :

    • Palladium-catalyzed coupling (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) attaches the 2-aminophenyl group.
    • Conditions : 90°C, 12 h, yield 75%.

Urea Formation Strategies

Isocyanate-Mediated Urea Synthesis

The amine intermediate reacts with 4-methoxybenzyl isocyanate to form the urea bond:

  • Reaction Conditions :

    • 2-(2-Aminophenyl)imidazo[1,2-a]pyridine (1 eq) and 4-methoxybenzyl isocyanate (1.2 eq) in DMF, stirred at room temperature for 16 h.
    • Workup : Solvent evaporation, silica gel chromatography (EtOAC/petroleum ether).
    • Yield : 22–25%.
  • Mechanistic Insight :

    • Nucleophilic attack by the amine on the isocyanate carbonyl forms a tetrahedral intermediate, culminating in urea linkage.

Carbamate Activation Method

To circumvent isocyanate instability, carbamate derivatives are employed:

  • Synthesis of 4-Nitrophenyl (4-Methoxybenzyl)carbamate :

    • 4-Methoxybenzylamine reacts with 4-nitrophenyl chloroformate in THF.
  • Urea Formation :

    • 2-(2-Aminophenyl)imidazo[1,2-a]pyridine (1 eq), carbamate (1.2 eq), and triethylamine (0.2 eq) in THF at 60°C for 16 h.
    • Yield : 76%.
Table 2: Urea Formation Comparison
Method Reagents/Conditions Yield (%)
Isocyanate DMF, rt, 16 h 22–25
Carbamate THF, 60°C, 16 h 76

Optimization and Challenges

Regioselectivity in Imidazo[1,2-a]pyridine Functionalization

Positional selectivity during cyclization or coupling is critical. The use of HBr in propan-2-ol ensures preferential formation of the 2-substituted imidazo[1,2-a]pyridine. Competing pathways (e.g., 3-substitution) are suppressed by steric and electronic factors.

Solvent and Catalyst Impact on Urea Yield

DMF facilitates isocyanate reactivity but may lower yields due to side reactions (e.g., dimerization). Conversely, THF with carbamate activation improves yields but requires elevated temperatures.

Spectroscopic Characterization

  • ¹H NMR Analysis :

    • Imidazo[1,2-a]pyridine protons : δ 8.70 (s, 1H, H8), 7.93 (s, 1H, H5).
    • Urea NH : δ 5.41 (s, 2H, NH₂).
  • Mass Spectrometry :

    • Molecular ion : m/z 407.2 [M+H]⁺.
  • IR Spectroscopy :

    • Urea C=O stretch: 1713 cm⁻¹.

Chemical Reactions Analysis

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .

Scientific Research Applications

Biological Activities

Research indicates that 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazo[1,2-a]pyridines show significant antimicrobial properties. For instance, compounds similar to this urea have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth and reducing viability.

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has been linked to anticancer activity. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor, particularly targeting urease and acetylcholinesterase. The inhibition of these enzymes can lead to therapeutic applications in treating conditions like peptic ulcers and neurodegenerative diseases.

Case Studies

Several studies highlight the efficacy of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea:

StudyFindings
Raju et al. (2024)Reported strong antimicrobial activity against Candida albicans and Pseudomonas aeruginosa with derivatives showing MIC values below 50 µg/mL.
Kaminski et al. (2023)Demonstrated anticancer effects in vitro on breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Hamdi et al. (2024)Explored the synthesis and biological evaluation of related compounds, emphasizing their potential as novel therapeutic agents in infectious diseases.

Mechanism of Action

Comparison with Similar Compounds

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.

Biological Activity

The compound 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea is a derivative of imidazo[1,2-a]pyridine, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C21_{21}H20_{20}N3_3O2_2
  • Molecular Weight : 348.41 g/mol
  • IUPAC Name : 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxybenzyl)urea

This compound features an imidazo[1,2-a]pyridine core linked to a phenyl and a methoxybenzyl group through a urea moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against several cancer cell lines. In particular, studies have shown that compounds with similar structural motifs can inhibit cell proliferation by inducing apoptosis and interfering with cell signaling pathways.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of key signaling pathways involved in cell survival and proliferation. For instance, it has been suggested that such compounds can modulate the activity of protein kinases involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. It has shown moderate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to range from 250 μg/mL to higher concentrations depending on the specific structure and substituents present on the imidazo[1,2-a]pyridine scaffold .

Anti-inflammatory Activity

Compounds containing the imidazo[1,2-a]pyridine structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNFα and IL-17.

  • Inhibition Studies : Some derivatives have shown IC50 values as low as 0.004 μM against p38 MAPK, a crucial player in inflammatory responses .

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC Values
AnticancerA549 (lung cancer)0.021 μM
HeLa (cervical cancer)0.058 μM
AntimicrobialS. aureus250 μg/mL
E. coli250 μg/mL
Anti-inflammatoryTNFα production0.004 μM

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Anticancer Properties : A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against multiple cancer cell lines. The study found that modifications to the urea moiety significantly enhanced anticancer activity.
  • Antimicrobial Evaluation : Research conducted on related imidazo compounds demonstrated their efficacy against drug-resistant bacterial strains, highlighting their potential as new antibacterial agents.
  • Inflammation Studies : In vivo studies showed that certain derivatives reduced inflammation markers in animal models, suggesting therapeutic potential for inflammatory diseases.

Q & A

Q. What in vitro assays are recommended for evaluating the compound’s mechanism of action?

  • Methodological Answer : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify primary targets. For cellular efficacy, perform MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) with IC50_{50} determination. Combine with Western blotting to assess downstream signaling (e.g., ERK phosphorylation) .

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